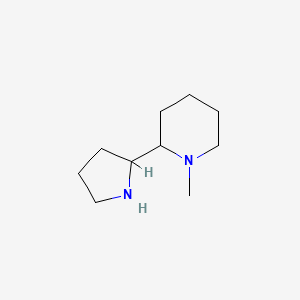

1-Methyl-2-(pyrrolidin-2-yl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-2-pyrrolidin-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12-8-3-2-6-10(12)9-5-4-7-11-9/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVPIGAZJLHCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288220 | |

| Record name | 1-Methyl-2-(2-pyrrolidinyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-17-1 | |

| Record name | 1-Methyl-2-(2-pyrrolidinyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(2-pyrrolidinyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 2 Pyrrolidin 2 Yl Piperidine and Analogues

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the interconnected bicyclic system or its immediate precursors through highly efficient chemical transformations. These methods often prioritize stereochemical control and atom economy.

The development of enantioselective methods is crucial for producing chiral molecules with specific biological functions. Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral N-heterocycles.

One notable approach involves the use of transaminases (TAs) in a biocatalytic cascade. nih.govacs.org This method utilizes commercially available ω-chloroketones as starting materials. The transaminase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the stereoselective transfer of an amino group from an amine donor, such as isopropylamine, to the ketone substrate. nih.gov This enzymatic amination generates a chiral amino intermediate which then undergoes spontaneous intramolecular cyclization to yield the desired 2-substituted pyrrolidine (B122466) or piperidine (B6355638). nih.gov This strategy allows for access to both enantiomers of the product by selecting the appropriate (R)- or (S)-selective transaminase. acs.org The process has been shown to achieve high analytical yields and exceptional enantiomeric excess. nih.govacs.org

Table 1: Enantioselective Synthesis of Pyrrolidines and Piperidines via Transaminase-Triggered Cyclization

| Starting Material (ω-chloroketone) | Enzyme | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 5-Chloro-1-phenylpentan-1-one | (R)-selective TA | (R)-2-Phenylpyrrolidine | High | >99.5% |

| 5-Chloro-1-phenylpentan-1-one | (S)-selective TA | (S)-2-Phenylpyrrolidine | High | >99.5% |

| 6-Chloro-1-phenylhexan-1-one | (R)-selective TA | (R)-2-Phenylpiperidine | Moderate | >99% |

| 6-Chloro-1-phenylhexan-1-one | (S)-selective TA | (S)-2-Phenylpiperidine | Moderate | >99% |

Data synthesized from research on transaminase-triggered cyclizations. nih.govacs.org

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecular scaffolds by combining three or more reactants in a single synthetic operation. nih.govresearchgate.net These reactions are prized for their ability to rapidly build molecular complexity from simple, commercially available starting materials. researchgate.net Various MCRs have been developed for the synthesis of polysubstituted piperidines. nih.gov For instance, pseudo four-component syntheses involving cascades like Michael/Mannich or Knoevenagel/Michael/Mannich reactions can produce highly substituted piperidinones with high diastereoselectivity. nih.gov These MCRs are versatile and can be adapted to create a broad variety of piperidine scaffolds, demonstrating their utility in generating analogues of the target compound. nih.govresearchgate.net

Formation of Piperidine and Pyrrolidine Ring Systems

Strategies that focus on the formation of the individual heterocyclic rings provide a modular approach to the final bicyclic structure. Intramolecular cyclization is a cornerstone of this methodology, offering reliable ways to construct five- and six-membered rings.

Radical cyclization is a powerful method for forming C-C and C-heteroatom bonds, enabling the synthesis of various heterocyclic systems, including piperidines and pyrrolidines. nih.govrsc.org These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to form a new ring.

A variety of methods can initiate these cyclizations. For example, triethylborane (B153662) can serve as a radical initiator in the cyclization of 1,6-enynes to yield polysubstituted alkylidene piperidines. nih.gov Another approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been used to prepare 2,4,5-trisubstituted piperidines. acs.org The diastereoselectivity of these reactions can often be controlled by the choice of reagents; for instance, using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride has been shown to enhance diastereoselectivity in the cyclization of 6-aza-8-bromooct-2-enoates. organic-chemistry.org Cobalt-catalyzed intramolecular radical cyclization of linear amino-aldehydes has also proven effective for producing various piperidines. nih.gov

Table 2: Examples of Radical Cyclization for Piperidine Synthesis

| Substrate Type | Initiator/Catalyst | Cyclization Pathway | Key Feature |

|---|---|---|---|

| 1,6-Enynes | Triethylborane | 5-exo-dig / 3-exo-trig cascade | Forms polysubstituted alkylidene piperidines. nih.gov |

| 7-Substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | 6-exo | Enhanced diastereoselectivity. organic-chemistry.org |

| α,β-Unsaturated Esters | Radical Stabilizing Group | 6-exo | Produces 2,4,5-trisubstituted piperidines. acs.org |

Ring-closing metathesis (RCM) has become a cornerstone in modern organic synthesis for the construction of cyclic systems, including N-heterocycles like piperidine and pyrrolidine. researchgate.net This reaction utilizes transition metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular rearrangement of dienes or enynes, leading to the formation of a cycloalkene and the expulsion of a small volatile alkene like ethylene. researchgate.netorganic-chemistry.org

RCM is a key step in the total synthesis of numerous natural alkaloids containing piperidine and pyrrolidine cores. researchgate.net The method is valued for its functional group tolerance and its ability to form rings of various sizes under mild conditions. organic-chemistry.org For example, an efficient synthesis of chiral pyrrolidine derivatives from enyne substrates containing a basic nitrogen atom has been developed using Grubbs' first- and second-generation catalysts. organic-chemistry.org Similarly, optically active quinolizidine (B1214090) and indolizidine systems, which feature fused piperidine and pyrrolidine rings, have been prepared from L-proline using RCM as the key cyclization step. nih.gov

Table 3: Application of RCM in Pyrrolidine and Piperidine Synthesis

| Precursor Type | Catalyst | Product Ring System | Source Material (Example) |

|---|---|---|---|

| Diene | Ruthenium-based | Piperidine, Pyrrolidine | N-tethered 1,6-dienes organic-chemistry.org |

| Enyne | Grubbs' Catalyst (1st or 2nd Gen) | Chiral Pyrrolidines | Enyne substrates with a basic N atom organic-chemistry.org |

Intermolecular Coupling Reactions

Intermolecular coupling reactions involve the joining of two separate molecules to form a new chemical bond. These methods are versatile for constructing complex molecules, including the precursors to or the final structures of substituted piperidines and pyrrolidines.

C-N cross-coupling reactions are a powerful tool for the formation of carbon-nitrogen bonds, which is a key step in the synthesis of many nitrogen-containing heterocycles. Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, are a cost-effective alternative to palladium-catalyzed methods. semanticscholar.org The use of ligands such as α-benzoin oxime can improve the efficiency of these reactions, allowing for the coupling of (hetero)aryl halides with a variety of N-nucleophiles, including piperidine and pyrrolidine. semanticscholar.org These reactions provide a direct method for attaching an aryl or heteroaryl group to the nitrogen atom of a pre-existing piperidine or pyrrolidine ring.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. For the construction of piperidine rings, organocatalytic approaches often involve cascade reactions.

One notable example is a hybrid bio-organocatalytic cascade for the synthesis of 2-substituted piperidines. nih.gov This process utilizes a transaminase to generate a key reactive intermediate, which then participates in a complexity-building Mannich reaction. nih.gov

Intramolecular aza-Michael reactions catalyzed by quinoline-based organocatalysts in the presence of trifluoroacetic acid as a co-catalyst can afford enantiomerically enriched 2,5- and 2,6-substituted piperidines. nih.gov

Table 3: Intermolecular Approaches to Piperidine Synthesis

| Method | Catalyst | Key Reaction | Scope |

| C-N Cross-Coupling | Copper/α-benzoin oxime | Ullmann-type coupling | Arylation of piperidine/pyrrolidine. semanticscholar.org |

| Bio-organocatalytic Cascade | Transaminase/Organocatalyst | Mannich reaction | Synthesis of 2-substituted piperidines. nih.gov |

| Organocatalytic aza-Michael | Quinoline derivative/TFA | Intramolecular conjugate addition | Enantioselective synthesis of substituted piperidines. nih.gov |

Derivatization and Functionalization Strategies

The derivatization and functionalization of the 1-Methyl-2-(pyrrolidin-2-yl)piperidine scaffold are crucial for exploring its chemical space and for developing analogues with tailored properties. These strategies involve modifying the core structure by introducing new functional groups or by altering existing ones.

One common approach is the N-alkylation or N-arylation of the secondary amine in the pyrrolidine or piperidine ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution reactions. For example, the reaction of a secondary amine with an aldehyde or ketone in the presence of a reducing agent leads to the corresponding N-alkylated product.

The pyrrolidine ring, particularly when derived from proline, offers a carboxylic acid handle that can be modified. (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been used as a chiral derivatization reagent for the analysis of chiral amines. nih.gov This highlights the potential for functionalizing the pyrrolidine moiety at the 2-position.

Functionalization can also be achieved by introducing substituents onto the carbon backbone of the piperidine or pyrrolidine rings. This often requires starting from appropriately substituted precursors during the synthesis of the heterocyclic rings. For instance, using substituted aldehydes in the initial steps of a synthetic sequence can lead to the formation of functionalized pyrrolidine derivatives. nih.gov

Another strategy involves the formation of quaternary ammonium (B1175870) salts. For example, (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium bromide has been synthesized from L-proline, demonstrating the possibility of quaternizing the nitrogen atom of a group attached to the pyrrolidine ring. ua.es

Biosynthetic Pathways Involving 1 Methyl 2 Pyrrolidin 2 Yl Piperidine Precursors

Role as Intermediates in Natural Product Biosynthesis

The N-methyl-Δ1-pyrrolinium cation is the source of the heterocyclic ring systems found in both tropane (B1204802) and nicotine (B1678760) alkaloids. nih.govuwec.edu Its synthesis is a committed step that channels the flow of metabolites towards the production of these distinct classes of compounds in different plant species. uwec.edunih.gov

In plants belonging to the Solanaceae family, such as Atropa belladonna (Deadly Nightshade), the N-methyl-Δ1-pyrrolinium cation is the direct precursor to the tropane ring, the characteristic 8-azabicyclo[3.2.1]octane core structure of tropane alkaloids like hyoscyamine (B1674123) and scopolamine. nih.goviastate.edu The biosynthesis begins with the amino acid ornithine, which is converted to putrescine. researchgate.netmdpi.com Putrescine then undergoes methylation and oxidation to form the N-methyl-Δ1-pyrrolinium cation. nih.govresearchgate.net This cation then enters a series of reactions, starting with a condensation step, to form the bicyclic tropinone (B130398), which is the central intermediate in the biosynthesis of all tropane alkaloids. nih.govmdpi.com

In tobacco plants (Nicotiana species), the same N-methyl-Δ1-pyrrolinium cation is utilized to form the pyrrolidine (B122466) ring of nicotine. uwec.edunih.govnih.gov In this pathway, the cation undergoes a condensation reaction with a derivative of nicotinic acid. uwec.eduuomustansiriyah.edu.iq This reaction links the pyrrolidine ring, derived from ornithine via the cation, to the pyridine (B92270) ring derived from nicotinic acid, ultimately forming nicotine. nih.govuomustansiriyah.edu.iq The N-methylation of putrescine is considered the first committed step in this biosynthetic pathway, channeling the precursor away from polyamine synthesis and towards alkaloid production. uwec.edunih.gov

Enzymatic Mechanisms and Characterization

The conversion of the N-methyl-Δ1-pyrrolinium cation into more complex alkaloid structures is mediated by a series of specialized enzymes. Recent research has identified and characterized key enzymes, including a unique polyketide synthase and a cytochrome P450, that are crucial for the formation of the tropane skeleton. nih.gov

A pivotal enzyme in tropane alkaloid biosynthesis in Atropa belladonna is Pyrrolidine Ketide Synthase (AbPYKS). nih.govresearchgate.net AbPYKS is a noncanonical type III polyketide synthase (PKS) that catalyzes an unusual reaction. nih.gov Unlike typical PKS enzymes that use CoA-activated starter molecules, AbPYKS directly utilizes the N-methyl-Δ1-pyrrolinium cation as its starter substrate. nih.gov It facilitates two successive rounds of decarboxylative condensation with malonyl-CoA to elongate the chain, yielding 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.govresearchgate.netresearchgate.net Silencing the gene for AbPYKS in A. belladonna roots leads to a significant reduction in tropane alkaloids and a corresponding accumulation of the N-methyl-Δ1-pyrrolinium cation, confirming its critical role in the pathway. nih.govresearchgate.net

Table 1: Kinetic Properties of AbPYKS

| Substrate | Apparent KM | Catalytic Efficiency (kcat/KM) |

|---|---|---|

| N-methyl-Δ¹-pyrrolinium cation | 10.4 µM | 1.17 × 10⁶ s⁻¹ M⁻¹ |

| Malonyl-CoA | ~12 µM | 8.48 × 10⁵ s⁻¹ M⁻¹ |

Data sourced from Bedewitz et al. (2018). nih.gov

| Substrate | Apparent KM | Catalytic Efficiency (kcat/KM) |

|---|---|---|

| N-methyl-Δ¹-pyrrolinium cation | 10.4 µM | 1.17 × 10⁶ s⁻¹ M⁻¹ |

| Malonyl-CoA | ~12 µM | 8.48 × 10⁵ s⁻¹ M⁻¹ |

Following the action of AbPYKS, the resulting intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, is acted upon by a cytochrome P450 enzyme, AbCYP82M3. nih.gov This enzyme catalyzes the formation of the bicyclic tropinone scaffold. nih.govmdpi.com The reaction catalyzed by AbCYP82M3 is complex, involving a sequence of oxidation, dehydration, condensation, and decarboxylation steps, all achieved by a single enzyme. researchgate.net Cytochrome P450s are a large superfamily of enzymes known for their catalytic versatility and their crucial role in generating the vast structural diversity of plant specialized metabolites, including alkaloids. nih.govnih.gov They frequently catalyze challenging oxidative reactions that are key to forming complex molecular scaffolds. nih.govfrontiersin.org

Precursor Identification and Elucidation (e.g., N-methyl-Δ1-pyrrolinium cation)

The identification of the N-methyl-Δ1-pyrrolinium cation as a key precursor was a significant step in understanding tropane and nicotine alkaloid biosynthesis. uwec.eduresearchgate.net This cation is derived from the primary metabolite L-ornithine through a series of enzymatic steps. researchgate.net The pathway begins with either the direct decarboxylation of ornithine by ornithine decarboxylase (ODC) or indirectly from arginine to produce putrescine. nih.govresearchgate.net Putrescine is then methylated by putrescine N-methyltransferase (PMT), an enzyme that marks the entry point into the alkaloid pathway. nih.govuwec.edu The resulting N-methylputrescine is subsequently oxidized by a diamine oxidase, methylputrescine oxidase (MPO), which leads to the spontaneous cyclization to form the N-methyl-Δ1-pyrrolinium cation. nih.govresearchgate.net This cation is a stable intermediate that accumulates when downstream enzymes like AbPYKS are silenced, demonstrating its central role as a biosynthetic hub. nih.govresearchgate.net

Table 2: Enzymes in the Formation of N-methyl-Δ1-pyrrolinium cation

| Enzyme | Abbreviation | Function |

|---|---|---|

| Ornithine Decarboxylase | ODC | Catalyzes the decarboxylation of ornithine to putrescine. |

| Putrescine N-methyltransferase | PMT | Catalyzes the N-methylation of putrescine to N-methylputrescine. |

| Methylputrescine Oxidase | MPO | Catalyzes the oxidative deamination of N-methylputrescine, leading to the formation of the N-methyl-Δ1-pyrrolinium cation. |

Data sourced from research on tropane and Nicotiana alkaloid biosynthesis. uwec.edunih.govresearchgate.net

| Enzyme | Abbreviation | Function |

|---|---|---|

| Ornithine Decarboxylase | ODC | Catalyzes the decarboxylation of ornithine to putrescine. |

| Putrescine N-methyltransferase | PMT | Catalyzes the N-methylation of putrescine to N-methylputrescine. |

| Methylputrescine Oxidase | MPO | Catalyzes the oxidative deamination of N-methylputrescine, leading to the formation of the N-methyl-Δ1-pyrrolinium cation. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Methyl-2-(pyrrolidin-2-yl)piperidine |

| 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid |

| Hyoscyamine |

| L-ornithine |

| Malonyl-CoA |

| N-methyl-Δ1-pyrrolinium cation |

| N-methylputrescine |

| Nicotine |

| Nicotinic acid |

| Putrescine |

| Scopolamine |

| Tropinone |

Structural Analysis and Characterization Techniques

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. Each method provides unique information about the chemical environment of atoms and bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: This technique would identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-Methyl-2-(pyrrolidin-2-yl)piperidine, one would expect to see distinct signals for the N-methyl protons, as well as complex multiplets for the protons on the piperidine (B6355638) and pyrrolidine (B122466) rings. The chemical shifts (δ) and coupling constants (J) would be crucial in assigning these signals to specific protons and determining their stereochemical relationships.

¹³C NMR Spectroscopy: This method detects the carbon framework of the molecule. A ¹³C NMR spectrum of 1-Methyl-2-(pyrrolidin-2-yl)piperidine would show a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon signals would indicate their hybridization and the nature of their neighboring atoms. For instance, the carbon of the N-methyl group would appear at a characteristic upfield shift, while the carbons bonded to nitrogen atoms would be deshielded and appear at a downfield shift.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes, based on typical chemical shifts for similar structures.

Hypothetical ¹H NMR Data for 1-Methyl-2-(pyrrolidin-2-yl)piperidine

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 2.2 - 2.5 | s |

| Piperidine Ring Protons | 1.2 - 3.0 | m |

| Pyrrolidine Ring Protons | 1.5 - 3.2 | m |

Hypothetical ¹³C NMR Data for 1-Methyl-2-(pyrrolidin-2-yl)piperidine

| Carbon | Expected Chemical Shift (ppm) |

| N-CH₃ | 40 - 45 |

| Piperidine Ring Carbons | 20 - 60 |

| Pyrrolidine Ring Carbons | 22 - 65 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

IR Spectroscopy: The IR spectrum of 1-Methyl-2-(pyrrolidin-2-yl)piperidine would be dominated by C-H and C-N stretching and bending vibrations. The absence of certain functional groups (like C=O or O-H) would be as informative as the presence of others.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In the mass spectrum of 1-Methyl-2-(pyrrolidin-2-yl)piperidine, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve the cleavage of the C-C bond between the two rings and the loss of the methyl group, providing valuable clues about the molecule's connectivity.

Crystallographic Studies

X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of the compound would be required. The crystal would be irradiated with X-rays, and the diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical table of crystallographic data is provided below to illustrate the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data for 1-Methyl-2-(pyrrolidin-2-yl)piperidine

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1083.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.105 |

Computational Chemistry Analyses of 1-Methyl-2-(pyrrolidin-2-yl)piperidine Remain Undocumented in Public Scientific Literature

A thorough and systematic search of public scientific databases and chemical literature has revealed a notable absence of specific computational studies for the chemical compound 1-Methyl-2-(pyrrolidin-2-yl)piperidine. Despite the utility of computational methods in modern structural analysis, detailed research findings pertaining to Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energy calculations for this specific molecule have not been publicly reported.

Computational chemistry serves as a powerful tool for elucidating the electronic structure, stability, and reactivity of molecules. Techniques such as DFT are widely used to predict molecular geometries, vibrational frequencies, and other electronic properties. NBO analysis provides detailed insight into intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugative effects. Furthermore, the calculation of HOMO and LUMO energies is critical for understanding a molecule's electronic transitions, chemical reactivity, and kinetic stability.

While numerous studies apply these computational methods to structurally related compounds, such as various piperidine, pyrrolidine, and nicotine (B1678760) derivatives, the specific application of these analytical techniques to 1-Methyl-2-(pyrrolidin-2-yl)piperidine is not present in the available literature. Consequently, data on its optimized geometric parameters (bond lengths and angles), charge distribution, orbital interaction energies, and frontier molecular orbital energy gap are not available.

The absence of such dedicated research indicates a gap in the scientific knowledge base for this particular compound. Future computational studies would be necessary to provide the specific data required for a detailed structural and electronic characterization as outlined. Until such research is conducted and published, a scientifically accurate article on these specific computational aspects cannot be compiled.

Structure Activity Relationship Sar Investigations of 1 Methyl 2 Pyrrolidin 2 Yl Piperidine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 1-Methyl-2-(pyrrolidin-2-yl)piperidine derivatives can be significantly modulated by the introduction of various substituents on either the piperidine (B6355638) or the pyrrolidine (B122466) ring. These modifications can influence the compound's affinity for its target receptor, its efficacy, and its pharmacokinetic properties by altering electronic, steric, and lipophilic characteristics.

Research on related heterocyclic compounds provides insights into how such modifications might affect activity. For instance, in a series of 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors, modifications to a phenyl ring attached to the pyrrolidine scaffold demonstrated clear SAR trends. The position and nature of substituents on this ring led to significant changes in inhibitory concentration (IC₅₀) values. Adding a dimethyl amine, a pyrrolidine, or a piperidine group to the 4-position of the phenyl ring improved activity by two- to three-fold compared to the unsubstituted parent compound. nih.gov Similarly, placing these groups at the 3-position also yielded improved IC₅₀ values. nih.gov

In another study focusing on piperidine derivatives, new analogues were designed by replacing a methyl group on a phenyl ring with various functional groups, including -NH₂, -N(CH₃)₂, -SH, -OH, -COOH, and -NO₂. nih.gov This systematic modification allows for a detailed exploration of the electronic and steric requirements for optimal biological activity. For nicotine (B1678760) analogues, which share the N-methylpyrrolidine moiety, substituents at the 6-position of the pyridine (B92270) ring (analogous to the piperidine ring) have been shown to influence nAChR affinity significantly. researchgate.net Studies have indicated that lipophilic substituents in this position can contribute positively to affinity, but this benefit is modulated by steric bulk; larger substituents tend to decrease affinity. researchgate.net This suggests a delicate balance between lipophilicity and size for optimal receptor interaction.

The table below summarizes representative data from studies on related structures, illustrating the impact of substituent modifications.

| Parent Scaffold | Substituent Modification | Position of Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 2-Phenyl-pyrrolidine derivative | -N(CH₃)₂ | 4-position of phenyl ring | 2-3 fold improvement in IC₅₀ | nih.gov |

| 2-Phenyl-pyrrolidine derivative | Piperidine | 4-position of phenyl ring | 2-3 fold improvement in IC₅₀ | nih.gov |

| 2-Phenyl-pyrrolidine derivative | -COOH | 4-position of phenyl ring | Reduced activity | nih.gov |

| Nicotine (related structure) | -CN | 6-position of pyridine ring | Decreased nAChR affinity | researchgate.net |

| Nicotine (related structure) | -I | 6-position of pyridine ring | Increased nAChR affinity | researchgate.net |

Stereochemical Influence on Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity. The 1-Methyl-2-(pyrrolidin-2-yl)piperidine scaffold contains at least two stereogenic centers, leading to the existence of multiple stereoisomers. These isomers, while having the same chemical formula and connectivity, can have vastly different biological profiles due to the specific spatial orientation required for optimal interaction with chiral biological targets like receptors and enzymes. nih.gov

The pyrrolidine ring is a particularly important structural feature in many biologically active compounds, in part due to the stereogenicity of its carbon atoms. nih.gov Different stereoisomers can adopt distinct conformations, influencing how the molecule fits into a receptor's binding pocket. The spatial orientation of substituents determines the potential for key interactions, such as hydrogen bonds or hydrophobic contacts, which are essential for molecular recognition and subsequent biological response. nih.gov Therefore, the relative orientation of the piperidine ring with respect to the pyrrolidine ring, as well as the conformation of each ring, will profoundly impact the molecule's activity.

The synthesis of optically pure pyrrolidine and piperidine derivatives is a significant focus in medicinal chemistry to isolate and evaluate the activity of individual stereoisomers. mdpi.com For ligands targeting nAChRs, such as nicotine and its analogues, the stereochemistry of the pyrrolidine ring is known to be a major factor in binding affinity and functional activity. It is highly probable that the different stereoisomers of 1-Methyl-2-(pyrrolidin-2-yl)piperidine would exhibit distinct affinities and efficacies at their biological targets.

Computational Modeling in SAR Studies

Computational modeling has become an indispensable tool in modern drug discovery, providing powerful methods to investigate and predict the interactions between small molecules and their biological targets. For 1-Methyl-2-(pyrrolidin-2-yl)piperidine derivatives, techniques like molecular docking and pharmacophore modeling are employed to build a deeper understanding of their SAR.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method helps to elucidate the binding mode of a ligand in the active site of its target and to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.govscispace.com

In the context of SAR, docking studies can rationalize why certain structural modifications lead to increased or decreased activity. For example, simulations can reveal that a particular substituent forms a favorable hydrogen bond with an amino acid residue in the binding pocket, thus increasing affinity. Conversely, a bulky substituent might cause a steric clash, preventing the ligand from adopting an optimal binding pose. nih.gov

Docking studies on various piperidine and pyrrolidine derivatives have successfully provided insights into their mechanisms of action. For instance, docking of newly designed piperidine derivatives into the active site of the SARS-CoV-2 main protease revealed binding energies ranging from -5.9 to -7.3 kcal/mol and identified key interactions with crucial residues. nih.gov Similarly, docking of pyrrolidine derivatives designed to inhibit the MDM2-p53 interaction showed high affinities, with the lead compound exhibiting a binding energy of -9.4 kcal/mol. scispace.com These studies demonstrate how docking can be used to screen virtual compounds and prioritize the synthesis of those with the most promising predicted activity.

The table below presents example results from docking studies on related heterocyclic compounds, illustrating the data generated.

| Compound Class | Biological Target | Top Compound Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Piperidine Derivatives | SARS-CoV-2 Mpro | -7.3 | CYS145, HIS41 | nih.gov |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2 (PDB: 4LWU) | -9.4 | Not specified | scispace.com |

| Thiazole Clubbed Pyridines | SARS-CoV-2 Mpro (PDB: 6LU7) | -8.6 | H-acceptor, H-donor, hydrophobic interactions | nih.gov |

| Pyrrolo[3,2-d]pyrimidines | EGFR (PDB: 4HJO) | -11.85 | MET793 | nih.gov |

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net Pharmacophore models are essential tools in SAR studies, helping to identify the key chemical features responsible for a compound's activity.

For compounds like 1-Methyl-2-(pyrrolidin-2-yl)piperidine, which are structurally related to nicotinic agonists, the pharmacophore is well-established. The classical nicotinic pharmacophore consists of two key features: a cationic nitrogen (typically a protonated amine) and a hydrogen bond acceptor. nih.govresearchgate.net The cationic center is known to form a crucial cation-π interaction with a conserved tryptophan residue in the binding site of nAChRs. nih.gov The hydrogen bond acceptor, which in nicotine is the pyridine nitrogen, interacts with a backbone NH group in the receptor, often through a water-mediated bridge. nih.govresearchgate.net

The distance between these two pharmacophoric features is critical for high-affinity binding. In epibatidine, one of the most potent nicotinic agonists, this distance is estimated to be approximately 5.5 Å. researchgate.net Pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or from the structure of the receptor's binding site (structure-based). nih.gov These models serve as 3D queries to search for novel active compounds in chemical databases and to guide the design of new derivatives with improved activity by ensuring they possess the necessary chemical features in the correct spatial arrangement. nih.gov

Pharmacological Research and Mechanism of Action Studies Non Clinical Focus

In Vivo Preclinical Efficacy Studies (Excluding Human Trials)

Based on available scientific literature, specific preclinical efficacy studies focusing solely on the compound 1-Methyl-2-(pyrrolidin-2-yl)piperidine are limited. Research in the broader categories of piperidine (B6355638) and pyrrolidine (B122466) alkaloids has explored various therapeutic properties; however, data pinpointing this exact molecule is not extensively detailed in publicly accessible databases. The following sections reflect the general state of research for related compounds, noting the absence of specific data for 1-Methyl-2-(pyrrolidin-2-yl)piperidine where applicable.

Antinociceptive Properties

While numerous studies have investigated the pain-relieving potential of compounds containing piperidine and pyrrolidine rings, specific in vivo preclinical studies detailing the antinociceptive properties of 1-Methyl-2-(pyrrolidin-2-yl)piperidine are not readily found in the reviewed literature. The broader class of molecules is known to interact with various receptors in the central nervous system, which is a common mechanism for analgesic effects. However, without direct studies on the target compound, its specific efficacy and mechanisms in pain modulation remain uncharacterized.

Antimicrobial Activities

The antimicrobial potential of heterocyclic compounds, including piperidine and pyrrolidine derivatives, is a significant area of pharmaceutical research. These classes of compounds have been shown to exhibit activity against a range of bacterial and fungal pathogens. Despite this, specific research and data tables quantifying the Minimum Inhibitory Concentration (MIC) or other antimicrobial metrics for 1-Methyl-2-(pyrrolidin-2-yl)piperidine against specific microbial strains could not be located in the available scientific literature. Therefore, its profile as an antimicrobial agent is currently not established.

Anticancer Activities (Cell Line Studies)

The evaluation of piperidine and pyrrolidine derivatives for anticancer activity has yielded promising results for certain molecules, which have been shown to induce apoptosis or inhibit proliferation in various cancer cell lines. However, dedicated studies measuring the cytotoxic or antiproliferative effects of 1-Methyl-2-(pyrrolidin-2-yl)piperidine on specific cancer cell lines are not documented in the reviewed scientific databases. Consequently, there is no available data, such as IC50 values, to report on its potential as an anticancer agent.

Larvicidal Effects

Natural and synthetic compounds containing piperidine and pyrrolidine moieties have been investigated for their insecticidal and larvicidal properties, particularly against disease vectors like mosquitoes. These studies are crucial for the development of new pest control agents. Nevertheless, specific research focusing on the larvicidal efficacy of 1-Methyl-2-(pyrrolidin-2-yl)piperidine, including metrics like LC50 values against common larval species, is not present in the accessible literature.

Molecular and Cellular Mechanism Investigations

Detailed investigations into the molecular and cellular mechanisms of action for 1-Methyl-2-(pyrrolidin-2-yl)piperidine are not available in the current body of scientific research. Mechanistic studies, which are fundamental to understanding how a compound exerts its pharmacological effects, would typically involve identifying specific protein targets, receptor binding affinities, and effects on cellular signaling pathways. Without such studies, the molecular basis for any potential biological activity of this specific compound remains speculative.

Applications in Chemical Biology and Research Tool Development

Building Blocks for Complex Molecule Synthesis

The pyrrolidine (B122466) and piperidine (B6355638) rings are prevalent structural units in a vast array of natural products and pharmaceutical compounds. researchgate.netresearchgate.netmdpi.com Consequently, synthetic methodologies that provide access to these heterocycles are crucial for the total synthesis of complex molecular targets. The 1-Methyl-2-(pyrrolidin-2-yl)piperidine framework represents a combination of these two key N-heterocycles, which often serve as chiral precursors or key intermediates in synthetic campaigns. researchgate.net

Modern organic synthesis employs several strategies to construct these ring systems with high stereocontrol. These methods are essential for building libraries of compounds for drug discovery and for the total synthesis of natural alkaloids. organic-chemistry.orgnih.gov Key strategies include intramolecular cyclization reactions, where a linear precursor is induced to form a ring. nih.gov For instance, acid-mediated reductive hydroamination and amination cascades of enynyl or alkenyl amines are powerful, metal-free methods for producing stereoselectively substituted pyrrolidines and piperidines. nih.govorganic-chemistry.org Other approaches involve the functionalization of existing heterocyclic systems or employing cycloaddition reactions to build the rings with multiple stereocenters in a single step. researchgate.net

The synthesis of spirocyclic systems containing both piperidine and pyrrolidine rings has also been developed, utilizing techniques like 1,4-addition reactions with nitroalkanes followed by reduction and cyclization. nih.gov These advanced synthetic methods underscore the importance of the pyrrolidine-piperidine framework as a versatile building block for creating structurally diverse and complex molecules. acs.org

| Synthetic Strategy | Description | Key Features | Representative Reaction Type |

| Intramolecular Cyclization | Formation of the heterocyclic ring from an acyclic precursor containing both the amine and a reactive functional group. | High control over ring size and stereochemistry. | Reductive Hydroamination, Oxidative Amination of Alkenes. nih.govorganic-chemistry.org |

| Cycloaddition Reactions | Simultaneous formation of two or more bonds to construct the ring system. | Efficient for creating multiple stereocenters. | [3+2] Cycloadditions. researchgate.net |

| Functionalization of Precursors | Modification of existing chiral molecules, such as amino acids, to form the desired heterocycle. | Utilizes readily available chiral starting materials. | Henry-Nef protocol starting from L-proline or L-pipecolinic acid. nih.gov |

| Ring-Closing Metathesis (RCM) | Formation of a carbon-carbon double bond within a linear precursor to close the ring, followed by reduction. | Versatile for a wide range of substituted heterocycles. | RCM of a diethylenic amine. nih.gov |

Development of Pharmacological Probes and Research Standards

Compounds featuring the pyrrolidine and piperidine scaffolds are integral to the development of tools for pharmacological research. Their defined three-dimensional structures allow for specific interactions with biological targets such as receptors and enzymes, making them ideal for use as pharmacological probes to investigate biological pathways. nih.govfrontiersin.org

For example, certain naturally occurring pyrrolidine derivatives, such as kainic acid, are potent neuroexcitatory agents that act on glutamate (B1630785) receptors and are widely used as pharmacological probes to study the central nervous system. frontiersin.org Similarly, the piperidine ring is a core component of numerous N-methyl-D-aspartate (NMDA) receptor antagonists like dexoxadrol, which are critical research tools for studying neurotransmission. nih.gov The combination of these two rings in a single molecule, as seen in 1-Methyl-2-(pyrrolidin-2-yl)piperidine, provides a rigid scaffold that can be functionalized to create novel probes with high selectivity for specific biological targets.

The stable and well-characterized nature of these heterocyclic compounds also makes them suitable for use as research standards. They can serve as reference compounds in analytical methods, binding assays, and as starting points for the development of new therapeutic agents. google.comresearchgate.net The synthesis of enantiomerically pure versions of these compounds is particularly important, as different stereoisomers often exhibit distinct biological profiles and binding affinities. acs.org

| Compound Class/Example | Biological Target/Application | Role in Research |

| Kainoids (e.g., Kainic acid) | Glutamate Receptors | Pharmacological probe for studying neuroexcitatory pathways. frontiersin.org |

| Dexoxadrol | NMDA Receptors | Research tool and antagonist for investigating neurotransmission and anesthetic mechanisms. nih.gov |

| Immucillin Mimics | Nucleoside-processing enzymes | Conformationally restricted piperidine nucleosides designed as enzyme inhibitors. mdpi.com |

| Piperazinyl Pyrrolidin-2-ones | Monoacylglycerol Lipase (MAGL) | Reversible inhibitors used to study the endocannabinoid system. researchgate.net |

| 2-Aryl Pyrrolidines and Piperidines | Various (e.g., Nicotinic receptors) | Important structural units in numerous pharmaceuticals and natural product alkaloids. researchgate.net |

Engineered Biosynthetic Pathways for Natural Product Synthesis

The production of complex alkaloids and other natural products containing pyrrolidine and piperidine rings is often achieved in nature through intricate biosynthetic pathways. nih.gov Harnessing and engineering these pathways in microbial hosts like Escherichia coli or Streptomyces species offers a sustainable and scalable alternative to chemical synthesis for producing valuable compounds. nih.govmanchester.ac.uk

The biosynthesis of the pyrrolidine ring often starts from common metabolites, such as amino acids. For instance, the protein synthesis inhibitor anisomycin, which features a benzylpyrrolidine system, has its biosynthetic gene cluster identified in Streptomyces hygrospinosus. nih.gov This pathway involves a core set of enzymes, including aminotransferases, transketolases, and dehydrogenases, that assemble the pyrrolidine ring from metabolic precursors. nih.gov Similarly, engineered pathways in E. coli have been developed to produce 2-pyrrolidone, a related C4 building block, from glutamate via the action of glutamate decarboxylase and a novel 2-pyrrolidone synthase. nih.govresearchgate.net

These principles of metabolic engineering can be applied to construct pathways for more complex molecules. By identifying the specific genes and enzymes responsible for forming the pyrrolidine and piperidine rings in various organisms, researchers can assemble novel pathways in a host organism. manchester.ac.uk This involves introducing the necessary genes, optimizing enzyme expression, and balancing metabolic flux to maximize the production of the desired natural product or a novel derivative. This bio-engineering approach holds significant promise for the sustainable production of pharmaceuticals and other fine chemicals based on the 1-Methyl-2-(pyrrolidin-2-yl)piperidine scaffold.

| Biosynthetic Step/Enzyme | Function | Precursor(s) | Product Core Structure | Organism/System |

| Homospermidine synthase (HSS) | First committed step in pyrrolizidine (B1209537) alkaloid biosynthesis. | Putrescine, Spermidine | Necine base precursor | Various plants. nih.gov |

| Glutamate Decarboxylase (GadB) & 2-Pyrrolidone Synthase (ORF27) | Two-step conversion of glutamate to 2-pyrrolidone. | L-Glutamate | 2-Pyrrolidone | Engineered E. coli. nih.gov |

| Anisomycin Gene Cluster (aniQ, aniP, aniO, aniN) | Multi-enzyme assembly of the benzylpyrrolidine system. | Glycolysis intermediate, 4-hydroxyphenylpyruvic acid | Anisomycin (pyrrolidine) | Streptomyces hygrospinosus. nih.gov |

| N-methylputrescine oxidase | Oxidation and cyclization of N-methylputrescine. | N-methylputrescine | Tropane (B1204802) alkaloid precursor | Various plants. nih.gov |

Future Research Directions and Emerging Paradigms

Advancements in Asymmetric Synthesis Methodologies

The stereochemistry of 1-Methyl-2-(pyrrolidin-2-yl)piperidine is a critical determinant of its biological activity. Consequently, the development of robust and efficient asymmetric synthetic routes is a primary focus of future research. Current strategies often rely on chiral pool synthesis, starting from readily available chiral precursors like L-proline. mdpi.com However, emerging paradigms are shifting towards more versatile and scalable catalytic and biocatalytic methods.

Recent breakthroughs in the enantioselective synthesis of 2-substituted pyrrolidines and piperidines offer promising avenues. nih.govacs.orgresearchgate.net Biocatalytic approaches, utilizing enzymes such as transaminases and imine reductases (IREDs), are gaining prominence due to their high enantioselectivity and operation under mild, environmentally friendly conditions. nih.govnih.govresearchgate.net For instance, transaminases can be employed for the asymmetric synthesis of chiral 2-substituted pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excesses (>99.5%). nih.govacs.orgresearchgate.net Similarly, IREDs have been successfully used for the enantioselective reduction of cyclic imines to furnish the corresponding chiral amines. researchgate.net The application of these biocatalytic cascades could enable the efficient production of specific stereoisomers of 1-Methyl-2-(pyrrolidin-2-yl)piperidine and its derivatives.

In addition to biocatalysis, advances in transition-metal-catalyzed asymmetric reactions are also highly relevant. Copper-catalyzed cyclizative aminoboration, for example, has been shown to produce chiral 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.gov The adaptation of such methods to the synthesis of the 2-(pyrrolidin-2-yl)piperidine (B13517915) core could provide access to a diverse range of stereochemically defined analogs for structure-activity relationship (SAR) studies.

Table 1: Emerging Asymmetric Synthesis Strategies

| Methodology | Catalyst/Enzyme | Key Advantages | Potential Application to 1-Methyl-2-(pyrrolidin-2-yl)piperidine |

| Biocatalytic Amination | Transaminases | High enantioselectivity, mild reaction conditions, green chemistry | Synthesis of chiral pyrrolidine (B122466) and piperidine (B6355638) precursors. |

| Biocatalytic Reduction | Imine Reductases (IREDs) | High enantioselectivity, broad substrate scope | Enantioselective reduction of imine intermediates. |

| Metal-Catalyzed Cyclization | Copper Catalysts | High diastereoselectivity and enantioselectivity | Stereocontrolled formation of the piperidine ring. |

Exploration of Novel Biological Targets and Polypharmacology

The pyrrolidine and piperidine moieties are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds. nih.govnih.gov Derivatives of these heterocycles are known to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. clinmedkaz.org This inherent promiscuity suggests that 1-Methyl-2-(pyrrolidin-2-yl)piperidine and its analogs could exhibit polypharmacology, the ability to modulate multiple biological targets simultaneously.

Future research will likely focus on systematically screening 1-Methyl-2-(pyrrolidin-2-yl)piperidine derivatives against diverse panels of biological targets to uncover novel therapeutic applications. The structural rigidity and defined stereochemistry of this scaffold make it an ideal candidate for targeting specific receptor subtypes or enzyme isoforms with high selectivity. For example, piperidine derivatives have been investigated as antagonists for the M2 muscarinic receptor, demonstrating the potential for fine-tuning receptor selectivity.

The concept of "escaping from flatland" in drug design, which emphasizes the importance of three-dimensional molecular architecture for improved biological activity and physicochemical properties, is particularly relevant to this compound class. nih.gov The non-planar, sp³-rich structure of 1-Methyl-2-(pyrrolidin-2-yl)piperidine allows for a more comprehensive exploration of the chemical space compared to flat, aromatic systems. nih.gov This can lead to the discovery of compounds with novel mechanisms of action and improved therapeutic profiles.

Integration of Computational and Experimental Methodologies for Compound Design and Optimization

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial in modern drug discovery. In silico techniques are expected to play a pivotal role in accelerating the design and optimization of novel analogs of 1-Methyl-2-(pyrrolidin-2-yl)piperidine.

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking can be employed to predict the biological activity of virtual compounds and to understand the molecular basis of their interactions with biological targets. researchgate.net These approaches allow for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, in silico tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be used to predict potential biological targets and the likely pharmacological activities of new piperidine derivatives. clinmedkaz.org

Furthermore, computational studies can provide valuable insights into the structure-activity relationships within a series of compounds. By analyzing the binding modes of different analogs in the active site of a target protein, researchers can identify key structural features that are essential for activity. This information can then be used to guide the synthesis of new compounds with enhanced biological profiles. The integration of these computational predictions with experimental validation will undoubtedly streamline the discovery of new therapeutic agents based on the 1-Methyl-2-(pyrrolidin-2-yl)piperidine scaffold.

Table 2: Computational Tools in Drug Design

| Computational Method | Application | Relevance to 1-Methyl-2-(pyrrolidin-2-yl)piperidine |

| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. | Elucidating binding modes and guiding the design of more potent analogs. |

| QSAR | Relates the chemical structure of a compound to its biological activity. | Predicting the activity of unsynthesized derivatives and optimizing lead compounds. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Early-stage filtering of compounds with unfavorable pharmacokinetic profiles. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Designing novel scaffolds with similar biological activity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.